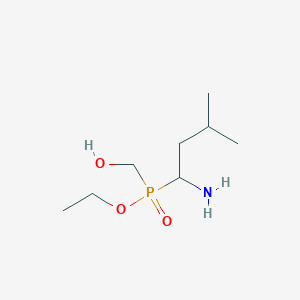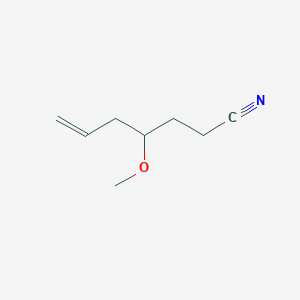![molecular formula C17H23NO2 B12521612 Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate CAS No. 828291-35-6](/img/structure/B12521612.png)
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an imine group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine, followed by esterification. The reaction conditions often require an acid catalyst to facilitate the formation of the imine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce amines.
Scientific Research Applications
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate involves its interaction with molecular targets through its imine and ester functional groups. These interactions can influence various biochemical pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Used in the production of polymers and as a monomer in various chemical processes.
Methyl 4-(triphenylarsoranylidene)but-2-enoate: Known for its reactions with pyran carboxylates to form functionalized cyclopropanecarboxylates.
Properties
CAS No. |
828291-35-6 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
methyl 7-[(1R)-1-phenylethyl]iminooct-2-enoate |
InChI |
InChI=1S/C17H23NO2/c1-14(10-6-4-9-13-17(19)20-3)18-15(2)16-11-7-5-8-12-16/h5,7-9,11-13,15H,4,6,10H2,1-3H3/t15-/m1/s1 |
InChI Key |
HPAVYIZEZYTQEG-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C(C)CCCC=CC(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C)CCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


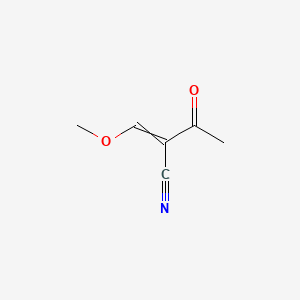
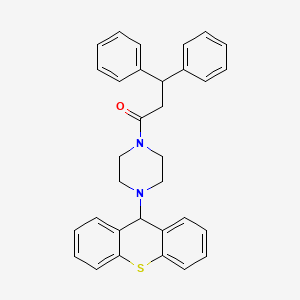
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
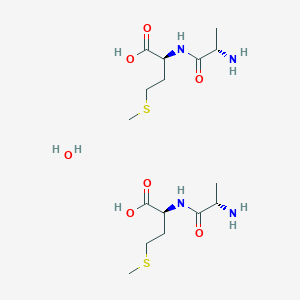

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
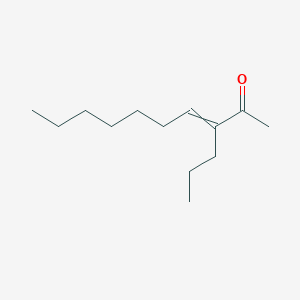
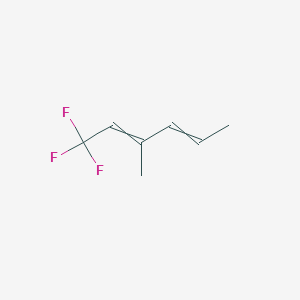
![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)
